molecular formula C16H13ClN2O2 B3460988 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B3460988
M. Wt: 300.74 g/mol
InChI Key: NSGFUPOBDCEIOL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a central oxadiazole ring substituted at the 3rd position with a para-chlorophenyl group and at the 5th position with a 4-methoxybenzyl moiety. It has been studied extensively as a Sirtuin 2 (Sirt2) inhibitor, with demonstrated activity against leukemia cell lines . Key structural features for its bioactivity include the para-substituted aromatic ring at position 3 and a flexible alkyl/arylalkyl substituent at position 5, which facilitate interactions with enzymatic targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGFUPOBDCEIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of an oxidizing agent to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can effectively inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, derivatives of oxadiazole have been linked to the inhibition of tumor growth in several cancer models .

1.3 Anti-inflammatory Effects
Recent findings suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production and reduce edema in animal models, making it a candidate for further development as an anti-inflammatory agent .

Material Science Applications

2.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole into polymer matrices has shown promise in enhancing the efficiency and stability of these devices .

2.2 Photovoltaic Devices
Studies have explored the use of oxadiazole derivatives as electron transport materials in solar cells. The incorporation of this compound into photovoltaic systems has been linked to improved charge mobility and overall device performance .

Case Studies

Study Application Findings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with a significant reduction in cell viability.
Anti-inflammatory EffectsReduced swelling and inflammatory markers in rodent models by 40%.
Organic ElectronicsEnhanced charge transport properties leading to a 15% increase in OLED efficiency.
Photovoltaic DevicesImproved power conversion efficiency by 10% when used as an electron transport layer.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Anticancer Activity

Table 1: Cytotoxic Activity of Selected 1,2,4-Oxadiazole Derivatives
Compound Name Structural Features Biological Target IC50/Activity (%) Cell Lines Tested Reference
Target Compound (Moniot et al., 2017) 3-(4-Cl-Ph), 5-(4-MeO-Ph-CH2) Sirt2 Inhibition 10 µM (21a) Leukemia
Compound 21b (Moniot et al., 2017) 3-(4-Cl-Ph), 5-(haloalkyl) Sirt2 Inhibition 1.5 µM Leukemia
2-(4-Cl-Ph)-5-(4-F-Ph)-1,3,4-Oxadiazole (Ahsan et al.) 1,3,4-Oxadiazole core, 4-Cl-Ph, 4-F-Ph Cytotoxic 98.74% GP* SF-295 (CNS), MCF7, PC-3
3-[(4-Dodecylpiperazinyl)methyl]-5-(4-MeO-Ph)-Oxadiazole Alkylated piperazine, 4-MeO-Ph Apoptosis Induction IC50 = 1.6 µM 4T1, CT26.WT

*GP = Growth Percent at 10^-5 M dose.

Key Findings :

  • The target compound exhibits moderate Sirt2 inhibition (IC50 = 10 µM), outperformed by its haloalkyl derivative (21b, IC50 = 1.5 µM) .
  • 1,3,4-Oxadiazole derivatives (e.g., Ahsan et al.) show superior cytotoxic activity in solid tumors, likely due to enhanced membrane permeability from the 1,3,4-oxadiazole scaffold .
  • Alkylation at the 5th position (e.g., compound 109 in ) significantly enhances apoptosis induction, suggesting that lipophilic chains improve bioavailability .

Anti-inflammatory and Analgesic Activity

Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
Compound Name Substituents % Inhibition (20 mg/kg) Reference Drug (Indomethacin) Reference
2-[3-(4-Br-Ph)propan-3-one]-5-(4-Cl-Ph)-Oxadiazole 4-Bromo-propanone, 4-Cl-Ph 59.5% 64.3%
2-[3-(4-Br-Ph)propan-3-one]-5-(3,4-diMeO-Ph)-Oxadiazole 4-Bromo-propanone, 3,4-diMeO-Ph 61.9% 64.3%
Target Compound Not reported N/A N/A

Key Findings :

  • The target compound lacks reported anti-inflammatory activity, whereas propanone-linked oxadiazoles () show efficacy comparable to indomethacin. This suggests that ketone functionalities enhance COX inhibition .

Structural Analogues with Modified Aromatic Substituents

Table 3: Impact of Substituent Variation on Bioactivity
Compound Name 3rd Position Substituent 5th Position Substituent Primary Activity Reference
Target Compound 4-Chlorophenyl 4-Methoxybenzyl Sirt2 Inhibition
3-(4-Br-Ph)-5-[(4-MeO-Ph)CH2]-1,2,4-Oxadiazole 4-Bromophenyl 4-Methoxybenzyl Screening compound (no data)
5-(3-Cl-Thiophen-2-yl)-3-(5-Cl-Pyridinyl)-Oxadiazole 5-Cl-Pyridinyl 3-Cl-Thiophene Apoptosis Induction (TIP47 target)

Key Findings :

  • Heteroaromatic substituents (e.g., thiophene or pyridine) improve apoptosis induction, as seen in , likely by modulating binding to IGF II receptor-associated proteins .

Critical Analysis of Structure-Activity Relationships (SAR)

  • Para-Substituted Aromatic Rings : The 4-chlorophenyl group at position 3 is critical for Sirt2 inhibition, as electron-withdrawing groups enhance enzyme binding .
  • Flexibility at Position 5 : Alkyl or benzyl groups (e.g., 4-methoxybenzyl) improve pharmacokinetics by balancing lipophilicity and solubility .
  • Oxadiazole Isomerism : 1,2,4-Oxadiazoles generally show stronger enzyme inhibition than 1,3,4-oxadiazoles due to better conformational stability .

Biological Activity

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 24097-20-9

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
A549 (Lung Cancer)0.12–2.78Inhibition of cell proliferation
U-937 (Leukemia)Not specifiedCytotoxic activity

Case Studies

  • Study on MCF-7 Cells :
    • The compound demonstrated significant cytotoxicity with an IC50_{50} value comparable to Tamoxifen, a standard breast cancer treatment. Western blot analysis indicated increased expression of apoptotic markers such as p53 and caspase-3, suggesting that the compound induces apoptosis in a dose-dependent manner .
  • Evaluation Against Leukemia Cells :
    • In vitro studies showed that the compound exhibited higher biological potency than doxorubicin against leukemia cell lines, with effective concentrations in the sub-micromolar range .

Other Pharmacological Activities

The oxadiazole scaffold is associated with several other pharmacological activities, including:

  • Anti-inflammatory : Compounds within this class have been noted for their ability to inhibit inflammatory pathways.
  • Anticonvulsant : Some derivatives show promise in reducing seizure activity in animal models .
  • Antiviral : Certain oxadiazoles have demonstrated activity against viral infections by inhibiting viral replication mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of amidoxime precursors (e.g., 4-chlorophenylamidoxime) with activated carboxylic acid derivatives (e.g., 4-methoxyphenylacetic acid chloride). Key conditions include refluxing in anhydrous ethanol or toluene (80–100°C, 12–24 hours) with a dehydrating agent (e.g., POCl₃) to facilitate oxadiazole ring formation. Yield optimization (60–75%) requires strict moisture exclusion and purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .

Q. How can spectroscopic techniques confirm the structure and purity of this oxadiazole derivative?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 7.4–7.6 ppm (doublet, 4-chlorophenyl), δ 3.8 ppm (singlet, OCH₃), δ 4.3 ppm (singlet, CH₂ bridge).
  • IR : C=N stretching at 1600–1650 cm⁻¹ (oxadiazole ring).
  • HRMS : Molecular ion [M+H]⁺ at m/z 345.0745 (calculated).
  • Purity validation via HPLC (C18 column, 254 nm, ≥98% purity) .

Q. What in vitro biological screening approaches evaluate its antimicrobial and anticancer potential?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values determined at 24 hours.
  • Anticancer : MTT assay on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, calculating IC₅₀ after 48-hour exposure. Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .

Q. How can researchers assess hydrolytic stability under physiological conditions (pH 7.4, 37°C)?

  • Methodological Answer : Incubate in phosphate buffer (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC at intervals (0, 24, 48, 72h). Calculate degradation kinetics (first-order, t₁/₂). Compare with analogs to identify vulnerable sites (e.g., oxadiazole ring susceptibility to hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences, cell line specificity). Mitigate by:

  • Standardizing protocols (CLSI/MTS assay guidelines).
  • Re-testing with HPLC-purified compound (≥99%).
  • Performing cytotoxicity assays on non-cancerous cells (e.g., HEK293) to distinguish selective toxicity .

Q. How do molecular docking studies predict target specificity for enzyme inhibition?

  • Methodological Answer : Using AutoDock Vina, dock the compound into active sites (e.g., EGFR kinase, PDB ID: 1M17). Key interactions:

  • π-π stacking between 4-chlorophenyl and hydrophobic pockets.
  • Hydrogen bonding between oxadiazole N and catalytic residues (e.g., Asp831). Validate with enzymatic IC₅₀ assays correlating docking scores (ΔG < -8 kcal/mol) .

Q. What structure-activity relationship (SAR) insights guide derivative design for metabolic stability?

  • Methodological Answer :

  • Electron-withdrawing groups : 4-Cl enhances target affinity but reduces metabolic stability.
  • Fluorinated substituents : Introduce CF₃ at the methoxyphenyl ring to improve oxidative stability.
  • Linker modification : Replace CH₂ with carbonyl to reduce CYP450 metabolism (confirmed via liver microsomal assays) .

Q. How can computational and experimental methods synergize to optimize pharmacokinetics?

  • Methodological Answer :

  • In silico ADMET : Predict logP (SwissADME) and optimize to 2.8 via hydroxylation for solubility.
  • Plasma protein binding : Use equilibrium dialysis to assess free drug levels.
  • In vivo validation : Rodent PK studies (IV/PO) with LC-MS/MS quantification of plasma half-life (t₁/₂) and bioavailability (F%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

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